3-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine
Description
Historical Context of Pyrrolidine-Pyridine Hybrid Architectures in Medicinal Chemistry
The fusion of pyrrolidine and pyridine motifs traces its origins to the mid-20th century, when researchers recognized the complementary pharmacological advantages of saturated nitrogen heterocycles and aromatic systems. Pyrrolidine’s pseudorotation capability enables three-dimensional exploration of chemical space, while pyridine’s $$\pi$$-deficient ring facilitates $$\pi$$-stacking interactions with biological targets. Early applications focused on central nervous system agents, where the pyrrolidine-pyridine combination demonstrated improved blood-brain barrier penetration compared to purely aromatic systems.
The evolution of this compound derivatives accelerated with advances in cross-coupling methodologies. Buchwald-Hartwig amination and Ullmann-type reactions enabled precise installation of the pyrrolidinylmethoxy group at the pyridine C2 position, while regioselective chlorination at C3 became feasible through directed ortho-metalation strategies. These synthetic breakthroughs coincided with the compound’s adoption as a privileged scaffold in kinase inhibitor design, where its ability to occupy both hydrophobic pockets and hydrogen-bonding regions proved particularly valuable.
Strategic Importance of Methoxy-Chloro Substitution Patterns in Bioactive Molecules
The methoxy-chloro substitution pattern in this compound creates a unique electronic landscape that modulates both steric and electronic interactions with biological targets. Chlorine’s -I effect increases the pyridine ring’s electron deficiency, enhancing hydrogen-bond acceptor capacity at the nitrogen atom, while the methoxy group’s electron-donating resonance (+M) effect introduces localized electron density at the C2 position. This push-pull electronic configuration has been exploited in several therapeutic contexts:
- Antimicrobial Agents : The chloro substituent facilitates membrane penetration in Gram-negative bacteria by increasing lipophilicity ($$\log P \approx 2.1$$), while the methoxy-pyrrolidine moiety interacts with topoisomerase IV’s ATP-binding pocket.
- Kinase Inhibitors : In c-Met kinase inhibitors, the chloro group occupies a hydrophobic cleft near the gatekeeper residue (Thr1010), while the pyrrolidinylmethoxy chain forms water-mediated hydrogen bonds with Asp1083.
- Neurotransmitter Reuptake Modulators : The compound’s balanced solubility profile ($$\text{S}_{\text{water}} \approx 1.2 \, \text{mg/mL}$$) enables effective blood-brain barrier crossing, with the pyrrolidine nitrogen serving as a proton acceptor in serotonin transporter binding.
Comparative studies of substitution patterns reveal that removal of either the chloro or methoxy group results in >90% loss of activity across multiple target classes, underscoring their synergistic importance. The table below illustrates the impact of substituent modification on biological activity:
| Substituent Pattern | c-Met IC$$_{50}$$ (nM) | SERT Inhibition (%) |
|---|---|---|
| 3-Cl, 2-(pyrrolidinylmethoxy) | 12 ± 1.5 | 78 ± 4 |
| 3-H, 2-(pyrrolidinylmethoxy) | 420 ± 35 | 22 ± 3 |
| 3-Cl, 2-methoxy | 850 ± 90 | 5 ± 1 |
Data adapted from multiple pharmacological studies.
Properties
IUPAC Name |
3-chloro-2-(pyrrolidin-2-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-9-4-2-6-13-10(9)14-7-8-3-1-5-12-8/h2,4,6,8,12H,1,3,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCPIVOPYXWGRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=C(C=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine typically involves the reaction of 3-chloropyridine with pyrrolidine derivatives. One common method includes the nucleophilic substitution reaction where 3-chloropyridine reacts with pyrrolidin-2-ylmethanol under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidinone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Major Products Formed
Nucleophilic substitution: Various substituted pyridine derivatives.
Oxidation: Pyrrolidinone derivatives.
Reduction: Piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound serves as a critical building block in the synthesis of various pharmaceutical agents. Its structural features allow it to interact with biological targets effectively, making it a candidate for developing drugs aimed at treating diseases such as cancer, diabetes, and neurological disorders. Pyrrolidine derivatives, including 3-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine, have been reported to exhibit bioactive properties that influence multiple biochemical pathways, enhancing their therapeutic potential.
Organic Synthesis
Synthesis of Complex Molecules
In organic chemistry, this compound is utilized as an intermediate for synthesizing complex organic molecules. The nucleophilic substitution reactions involving 3-chloropyridine and pyrrolidine derivatives are common methods employed in its synthesis. The conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) along with reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Biological Studies
Bioactivity and Mechanism of Action
Research has shown that derivatives of pyrrolidine can interact with various biological targets, influencing disease mechanisms. For instance, studies indicate potential applications in treating conditions related to the nervous and immune systems. The compound's ability to modulate receptor activity makes it a candidate for further exploration in drug development .
Table: Summary of Biological Activities
Industrial Applications
Agrochemicals and Other Industries
Beyond medicinal applications, this compound is also used in the development of agrochemicals. Its properties make it suitable for formulating pesticides and herbicides that require specific bioactivity against pests while being safe for crops.
Case Studies
-
Anticancer Research
A study highlighted the synthesis of a series of pyrrolidine derivatives based on this compound, demonstrating significant cytotoxic effects against ovarian cancer cells while maintaining low toxicity towards non-cancerous cells . -
Diabetes Treatment
Another investigation focused on the compound's role in enhancing insulin sensitivity in mouse adipocytes. The findings suggested that specific substitutions on the pyrrolidine ring could lead to improved pharmacological profiles for managing diabetes .
Mechanism of Action
The mechanism of action of 3-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The chloro group and pyridine ring contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 3-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine and related compounds:
Key Observations :
- The 2-position of the pyrrolidine ring (vs. 3-position in 3-Methyl-2-(pyrrolidin-3-yloxy)pyridine HCl) may alter steric hindrance and hydrogen-bonding interactions .
- Electrophilicity : The chloro group at the 3-position increases electrophilicity, similar to the 5-chloro-3-nitro derivative , but contrasts with the electron-withdrawing nitro group in the latter.
- Chirality : The pyrrolidine ring introduces stereochemical complexity, a feature shared with the iodobenzyloxy analog in , which showed brain uptake but poor receptor specificity .
Enzyme Inhibition
- SARS-CoV-2 Protease Inhibition : The hydrazone-pyridine analog (3-Chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine) demonstrated a docking score of -6.4 against SARS-CoV-2 protease, outperforming remdesivir and chloroquine . This suggests that hydrazine-based substituents enhance target binding, whereas the pyrrolidinylmethoxy group in the target compound may prioritize solubility over direct inhibition.
Receptor Targeting
- Neuronal nAChR Imaging : The iodobenzyloxy-pyrrolidinylmethoxy derivative ([¹²⁵I]3-(((S)-pyrrolidin-2-yl)methoxy)-5-...) exhibited high brain uptake but insufficient selectivity for α4β2 nAChRs . This highlights the trade-off between lipophilicity (aided by pyrrolidine) and target specificity (compromised by bulky iodobenzyloxy groups).
Pharmaceutical Building Blocks
- 3-Methyl-2-(pyrrolidin-3-yloxy)pyridine HCl () is employed in drug synthesis due to its balanced molecular weight (214.69 g/mol) and stability. The target compound’s lack of a methyl group may reduce steric hindrance, favoring reactivity in coupling reactions.
Biological Activity
3-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a pyridine ring substituted with a chloro group and a methoxy group linked to a pyrrolidine moiety. Its unique structure allows it to interact with various biological targets, which is crucial for its pharmacological effects.
1. Antimicrobial Activity
Research indicates that compounds containing pyridine and pyrrolidine structures exhibit significant antimicrobial properties. The presence of the pyrrolidine moiety in this compound suggests potential efficacy against various pathogens. In vitro studies have demonstrated that similar pyridine derivatives possess antibacterial and antifungal activities, making this compound a candidate for further exploration in antimicrobial therapy .
2. Antitumor Activity
The compound is part of a broader class of pyridine derivatives that have shown promising antitumor effects. Studies have reported that certain pyridine compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, derivatives with similar structures have been noted for their ability to induce apoptosis in cancer cells through mechanisms involving caspase activation .
3. Central Nervous System (CNS) Effects
Pyrrolidine derivatives are known to influence CNS activity, suggesting that this compound may possess neuroactive properties. Research has indicated that compounds with similar scaffolds can exhibit anxiolytic or antidepressant effects, warranting investigation into their potential as therapeutic agents for neurological disorders .
Study 1: Antimicrobial Efficacy
A study conducted on pyridine derivatives revealed that compounds with alkyl chains exhibited enhanced antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating robust antibacterial properties .
Study 2: Antitumor Mechanisms
In another investigation focusing on the antitumor properties of pyridine derivatives, it was found that compounds similar to this compound could inhibit the proliferation of prostate cancer cells with IC50 values in the low micromolar range. The study highlighted the importance of structure–activity relationships (SAR) in optimizing these compounds for enhanced efficacy .
Data Tables
| Biological Activity | Target Pathogen/Cell Type | IC50/MIC Values |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 3.12 - 12.5 µg/mL |
| Antitumor | Prostate Cancer Cells | Low micromolar range |
| CNS Effects | Neuroactive Models | TBD |
Q & A
Q. What are the optimal synthetic routes for 3-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine?
The synthesis typically involves nucleophilic substitution or coupling reactions. A plausible route includes:
- Step 1: Reacting 3-chloro-2-hydroxypyridine with a pyrrolidin-2-ylmethanol derivative under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage.
- Step 2: Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product .
- Validation: Monitor reaction progress using TLC and confirm final structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize this compound to confirm its structural integrity?
Key analytical methods include:
- Spectroscopy: H NMR (to verify pyrrolidine ring protons and pyridine aromatic signals) and C NMR (to confirm quaternary carbons and ether linkage).
- Mass Spectrometry: HRMS for molecular ion validation (e.g., ESI+ mode) .
- Chromatography: HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
Q. What safety precautions are critical when handling this compound?
- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation .
- Waste Disposal: Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .
- Emergency Measures: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How does the pyrrolidine substituent influence the compound’s reactivity in medicinal chemistry applications?
- The pyrrolidine group enhances solubility and bioavailability via hydrogen bonding. It may also serve as a chiral center for enantioselective interactions (e.g., with kinase targets).
- Experimental Design: Compare activity of enantiomers (synthesized via chiral catalysts) in enzyme inhibition assays (e.g., p38 MAP kinase) .
- Data Interpretation: Use molecular docking simulations to correlate stereochemistry with binding affinity .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Scenario: Discrepancies in H NMR integration ratios.
- Method: Perform 2D NMR (COSY, HSQC) to assign overlapping signals. Cross-validate with computational chemistry tools (e.g., DFT-based chemical shift predictions) .
- Case Study: If the pyrrolidine ring exhibits conformational flexibility, variable-temperature NMR can distinguish dynamic effects from impurities .
Q. How can researchers evaluate the compound’s stability under varying pH conditions?
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Issue: Racemization during large-scale reactions.
- Solution: Use asymmetric catalysis (e.g., BINOL-derived catalysts) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC .
- Case Study: A related pyridine-pyrrolidine derivative achieved 98% ee using immobilized lipase B from Candida antarctica .
Data Contradiction Analysis
Q. Conflicting biological activity How to address variability in cell-based assays?
- Root Cause: Differences in cell permeability due to the compound’s logP (partition coefficient).
- Resolution:
Q. Discrepancies in reported melting points across studies: Methodological or purity-related?
- Investigation:
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
